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Introduction

The B8R 20-27 peptide, with the amino acid sequence TSYKFESV, is a well-established,

immunodominant H-2Kb-restricted CD8+ T cell epitope derived from the B8R protein of the

vaccinia virus.[1][2] The B8R protein is a soluble homolog of the interferon-gamma (IFN-γ)

receptor, acting as a virulence factor by neutralizing the antiviral activity of IFN-γ.[3][4] Due to

its high immunogenicity and conservation among various orthopoxviruses, including Modified

Vaccinia Ankara (MVA), the B8R 20-27 peptide serves as a critical tool for assessing the

vector-specific cellular immune response in preclinical vaccine studies.[1][5]

These application notes provide detailed protocols for utilizing the B8R 20-27 peptide to

quantify vaccine-induced T cell responses through Enzyme-Linked Immunospot (ELISpot)

assays, Intracellular Cytokine Staining (ICS), and MHC Class I Tetramer staining.

Key Applications

Quantification of vaccine-specific T cell frequency: Determine the number of T cells

responding to the vaccine vector.

Characterization of T cell functionality: Assess the cytokine profile (e.g., IFN-γ, TNF-α) of

responding T cells.
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Evaluation of immunodominance: Study the hierarchy of immune responses to different viral

epitopes.[6][7]

Monitoring immune memory: Track the persistence of vaccine-induced T cell responses over

time.[8]

Data Presentation
Table 1: Representative Quantitative Data on B8R 20-27 Specific CD8+ T Cell Responses
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Signaling Pathways and Experimental Workflows
The immunogenicity of the B8R 20-27 peptide is dependent on the MHC class I antigen

processing and presentation pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://rupress.org/jem/article/201/1/95/52454/Identification-of-poxvirus-CD8-T-cell-determinants
https://www.mdpi.com/1999-4915/10/1/21
https://www.benchchem.com/product/b15624166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytosol

Endoplasmic Reticulum Cell Surface

Vaccinia B8R Protein ProteasomeUbiquitination & Degradation B8R Peptides (including B8R 20-27) TAP Transporter
Transport

Peptide-Loading Complex (Calreticulin, Tapasin)MHC Class I Molecule (H-2Kb) Peptide-MHC ComplexPeptide Loading Presented B8R 20-27-MHC ComplexTransport to surface TCRRecognition CD8+ T CellActivation

Click to download full resolution via product page

MHC Class I presentation of B8R 20-27.
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Immunogenicity Assays

Immunization of C57BL/6 mice with vaccine candidate (e.g., MVA-based)

Incubation Period (e.g., 7-10 days for peak response)

Isolation of Splenocytes

IFN-γ ELISpot Intracellular Cytokine Staining (ICS) MHC Tetramer Staining

Data Analysis and Interpretation

Click to download full resolution via product page

Workflow for assessing B8R 20-27 immunogenicity.

Experimental Protocols
1. IFN-γ ELISpot Assay

This assay quantifies the frequency of B8R 20-27-specific, IFN-γ-secreting T cells.

Materials:

96-well PVDF membrane plates
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Sterile PBS

70% Ethanol

Anti-mouse IFN-γ capture antibody

Biotinylated anti-mouse IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

AP or HRP substrate (e.g., BCIP/NBT or AEC)

Blocking buffer (e.g., RPMI-1640 with 10% FBS)

B8R 20-27 peptide (TSYKFESV)

Single-cell suspension of splenocytes from immunized mice

Positive control (e.g., Concanavalin A)

Negative control (e.g., irrelevant peptide or media alone)

Protocol:

Plate Coating:

Pre-wet the 96-well PVDF plate with 15 µL of 70% ethanol for 1 minute.

Wash the wells three times with 150 µL of sterile PBS.

Coat the wells with anti-mouse IFN-γ capture antibody diluted in PBS (e.g., 10 µg/mL) and

incubate overnight at 4°C.[6]

Blocking:

Decant the capture antibody solution.

Wash the wells twice with 150 µL of sterile PBS.
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Add 150 µL of blocking buffer to each well and incubate for at least 2 hours at 37°C.[6]

Cell Incubation:

Prepare a single-cell suspension of splenocytes.

Decant the blocking buffer from the plate.

Add splenocytes to the wells (e.g., 0.2 x 106 cells/well).[10]

Add B8R 20-27 peptide to the appropriate wells at a final concentration of 1-10 µg/mL.[10]

Include positive and negative control wells.

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[10][11]

Detection:

Decant the cell suspension and wash the wells three times with PBS and three times with

PBS containing 0.05% Tween-20 (PBST).[11]

Add biotinylated anti-mouse IFN-γ detection antibody diluted in PBS with 0.5% BSA and

incubate for 2 hours at 37°C.[11]

Wash the wells six times with PBST.

Add Streptavidin-AP or -HRP conjugate and incubate for 45 minutes at room temperature.

Wash the wells three times with PBST and three times with PBS.

Development:

Add the appropriate substrate and incubate until distinct spots emerge.

Stop the reaction by washing thoroughly with tap water.

Allow the plate to dry completely before counting the spots using an ELISpot reader.

2. Intracellular Cytokine Staining (ICS) by Flow Cytometry

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/274/047/tn1003en-mk.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3224999/
https://www.benchchem.com/product/b15624166?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3224999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3224999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8410284/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15624166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol allows for the simultaneous identification and functional characterization of B8R
20-27-specific CD8+ T cells.

Materials:

Single-cell suspension of splenocytes

Complete RPMI-1640 medium

B8R 20-27 peptide

Brefeldin A

Fc block (e.g., anti-CD16/32)

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD44)

Fluorochrome-conjugated antibody against IFN-γ

Fixation/Permeabilization buffer

Flow cytometer

Protocol:

In Vitro Restimulation:

Resuspend splenocytes in complete RPMI medium.

Stimulate the cells with B8R 20-27 peptide (1-2 µg/mL) in the presence of Brefeldin A (5-

10 µg/mL) for 5 hours at 37°C.[2][3] Brefeldin A inhibits protein transport, causing

cytokines to accumulate intracellularly.

Surface Staining:

Wash the cells with FACS buffer (PBS with 2% FBS).

Block Fc receptors with Fc block for 10-15 minutes on ice.
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Stain with a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g.,

anti-CD3, anti-CD8, anti-CD44) for 20-30 minutes on ice in the dark.

Fixation and Permeabilization:

Wash the cells to remove unbound surface antibodies.

Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at

room temperature.

Intracellular Staining:

Wash the cells with permeabilization buffer.

Stain with fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at room

temperature in the dark.[2]

Data Acquisition and Analysis:

Wash the cells with permeabilization buffer and then resuspend in FACS buffer.

Acquire data on a flow cytometer.

Analyze the data by first gating on lymphocytes, then singlets, then CD3+ T cells, and

finally CD8+ T cells. The frequency of B8R 20-27-specific T cells is determined by the

percentage of IFN-γ+ cells within the CD8+ T cell gate.

3. MHC Class I Tetramer Staining

This method directly visualizes and quantifies B8R 20-27-specific CD8+ T cells using

fluorescently labeled H-2Kb tetramers folded with the B8R 20-27 peptide.

Materials:

Single-cell suspension of splenocytes

APC- or PE-conjugated H-2Kb/TSYKFESV tetramer

Fc block
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Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8)

FACS buffer

Flow cytometer

Protocol:

Cell Preparation:

Prepare a single-cell suspension of splenocytes.

Staining:

Block Fc receptors with Fc block for 10-15 minutes on ice.

Add the H-2Kb/B8R 20-27 tetramer and incubate for 30-60 minutes at room temperature

in the dark.[2][3]

Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-

CD3, anti-CD8) and incubate for an additional 20-30 minutes on ice in the dark.

Data Acquisition and Analysis:

Wash the cells with FACS buffer.

Acquire data on a flow cytometer.

Analyze the data by gating on lymphocytes, singlets, and then CD8+ T cells. The

percentage of B8R 20-27-specific CD8+ T cells is determined by the frequency of

tetramer-positive cells within the CD8+ T cell population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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